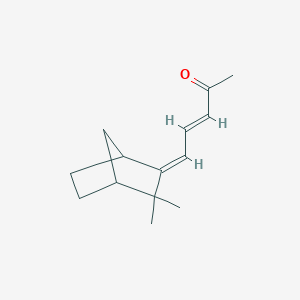
N-(4-Hydroxyphenyl)-N'-2-propenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyphenyl group and a propenyl group attached to an ethanediamide backbone. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with propenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored and controlled to maintain product quality and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to interact with enzymes and receptors, modulating their activity. The propenyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide is unique due to its combination of hydroxyphenyl and propenyl groups, which confer distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, and fenretinide, which is focused on cancer treatment, N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide has broader applications in various fields of research and industry .
Properties
CAS No. |
93628-84-3 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N'-(4-hydroxyphenyl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-12-10(15)11(16)13-8-3-5-9(14)6-4-8/h2-6,14H,1,7H2,(H,12,15)(H,13,16) |
InChI Key |
GQUIHSJCQGBPMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


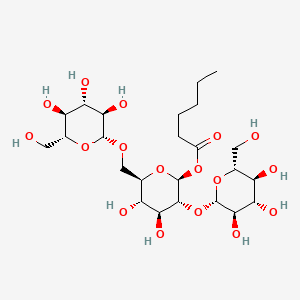
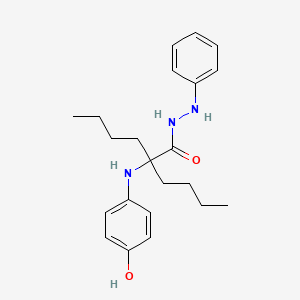
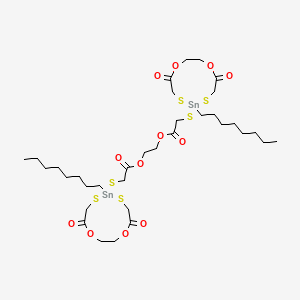
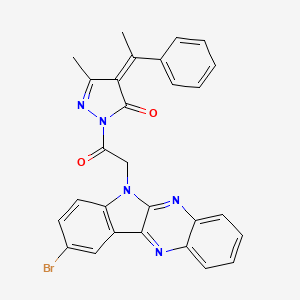

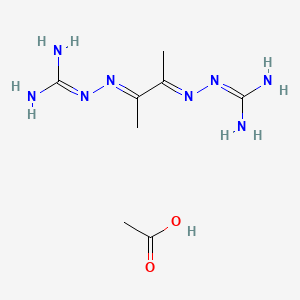

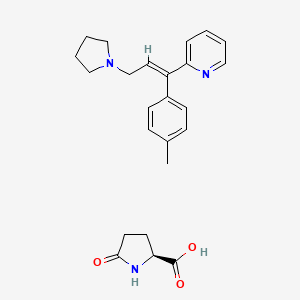
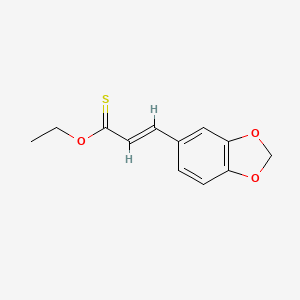
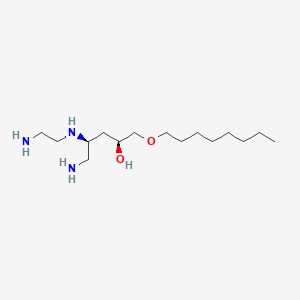
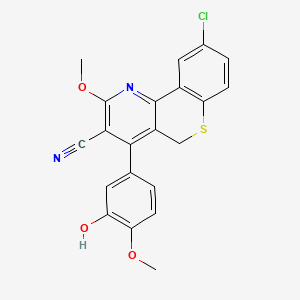
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)

